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Compound of Interest

Compound Name: 16-Hydroxy Capsaicin-d3

CAS No.: 1346606-77-6

Cat. No.: B584856 Get Quote

Executive Summary & Molecular Identity
16-Hydroxy Capsaicin-d3 is a stable isotope-labeled derivative of the primary oxidative

metabolite of capsaicin.[1][2] It serves as the "gold standard" internal standard (IS) for the

quantification of capsaicin metabolites in pharmacokinetic (DMPK) and toxicology studies.[1][2]

The designation "16-Hydroxy" refers to the hydroxylation at the tertiary carbon of the alkyl chain

(systematically C8 of the nonenamide moiety), a major site of Cytochrome P450 (CYP)

metabolism.[1][2] The "-d3" suffix denotes the incorporation of three deuterium atoms on the

methoxy group of the vanillyl head.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b584856?utm_src=pdf-interest
https://www.benchchem.com/product/b584856?utm_src=pdf-body
https://www.guidechem.com/encyclopedia/fr/16-hydroxy-capsaicin-dic1572241.html
https://precision.fda.gov/ginas/app/ui/substances/fb1473f0-17ef-43f0-bbb1-67318bd5e167
https://www.guidechem.com/encyclopedia/fr/16-hydroxy-capsaicin-dic1572241.html
https://precision.fda.gov/ginas/app/ui/substances/fb1473f0-17ef-43f0-bbb1-67318bd5e167
https://www.guidechem.com/encyclopedia/fr/16-hydroxy-capsaicin-dic1572241.html
https://precision.fda.gov/ginas/app/ui/substances/fb1473f0-17ef-43f0-bbb1-67318bd5e167
https://www.guidechem.com/encyclopedia/fr/16-hydroxy-capsaicin-dic1572241.html
https://precision.fda.gov/ginas/app/ui/substances/fb1473f0-17ef-43f0-bbb1-67318bd5e167
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Specification

Common Name 16-Hydroxy Capsaicin-d3

Systematic Name
(E)-8-hydroxy-N-[(4-hydroxy-3-(methoxy-

d3)phenyl)methyl]-8-methylnon-6-enamide

CAS Number 1346606-77-6

Molecular Formula C₁₈H₂₄D₃NO₄

Exact Mass 324.2234 Da

Primary Application
LC-MS/MS Internal Standard for Capsaicin

Metabolite Profiling

Structural Logic & Labeling Strategy
The "16-Hydroxy" Nomenclature vs. Systematic
Numbering
In the context of capsaicinoid metabolism, the numbering system can be ambiguous. The

metabolite commonly referred to as 16-Hydroxy Capsaicin corresponds to hydroxylation at the

omega-1 (ω-1) position, specifically the tertiary carbon of the isopropyl terminus.[1][2]

Capsaicin Structure: (E)-N-(4-hydroxy-3-methoxybenzyl)-8-methylnon-6-enamide.[1][2][3][4]

[5]

Metabolic Modification: Hydroxylation at C8 of the acid chain (the branching carbon).[1][2]

Why "16"? This historical designation likely arises from a continuous carbon counting method

(Ring C1-C6 + Benzyl C7 + Amide C8 + Chain C9-C17), placing the tertiary carbon at

position 16.[1][2]

Deuterium Placement (The -d3 Pattern)
The isotopic label is strategically placed on the methoxy group (-OCD₃) of the vanillyl moiety

rather than the alkyl chain.[1][2]
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Metabolic Stability: The alkyl chain is the primary site of metabolic attack (hydroxylation,

dehydrogenation).[1][2] Labeling the chain could lead to a "Kinetic Isotope Effect" (KIE),

altering the metabolic rate compared to the analyte.[2] The methoxy group is metabolically

more stable in the context of alkyl-chain oxidation studies.[1][2]

Synthetic Accessibility: Synthesizing the molecule from commercially available Vanillin-d3

is more efficient than constructing a deuterated fatty acid tail.[1][2]

Fragment Ion Specificity: In MS/MS, the label remains on the characteristic benzyl cation

fragment (see Section 3), ensuring the IS transition is distinct from the analyte.

Mass Spectrometry & Isotopic Fragmentation
Patterns[1]
Understanding the fragmentation behavior is critical for developing Self-Validating Protocols.[1]

[2] The presence of the deuterium label on the vanillyl head creates a predictable mass shift in

both the precursor and the primary product ion.[2]

Fragmentation Pathway (ESI+)
In Electrospray Ionization (Positive mode), Capsaicinoids typically undergo cleavage at the

amide bond, generating a stable vanillyl benzyl cation.[2]

Neutral Loss: The fatty acid chain (containing the 16-hydroxy modification).[1][2]

Detected Fragment: The vanillyl head (containing the -d3 label).[1][2]

MS/MS Transition Table[1][2]
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Compound
Precursor Ion
(M+H)⁺

Product Ion
(Quantifier)

Neutral Loss
(Structure)

Mass Shift (vs.
Unlabeled)

16-OH-Capsaicin 322.2 m/z 137.1 m/z

185 Da (8-

hydroxy-8-

methylnon-6-

enoic acid)

0

16-OH-

Capsaicin-d3
325.2 m/z 140.1 m/z

185 Da

(Unlabeled

chain)

+3 Da

ngcontent-ng-c3932382896="" class="ng-star-inserted">

Note: The product ion shifts from 137 to 140.[1] This confirms that the -d3 label is retained on

the aromatic ring and not lost with the fatty acid chain.[1][2]

Visualization of Fragmentation Logic

Parent: 16-OH-Capsaicin-d3
[M+H]+ = 325.2

Collision Induced
Dissociation (CID)

Amide Bond Cleavage

Product Ion: Vanillyl-d3 Cation
(m/z = 140.1)Retains -OCD3 Label

Neutral Loss: 16-OH-Fatty Acid
(Mass = 185)

Contains -OH Modification

Click to download full resolution via product page

Caption: MS/MS fragmentation pathway showing the retention of the isotopic label on the

quantifier ion.

Synthesis & Metabolic Context[2][7][8]
Biological Formation (CYP450 Pathway)
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16-Hydroxy Capsaicin is formed via omega-1 hydroxylation, primarily catalyzed by CYP2C9

and CYP2C19 in humans.[1][2] This renders the molecule more hydrophilic, facilitating

subsequent glucuronidation and excretion.[2]

Capsaicin
(Lipophilic Parent)

CYP2C9 / CYP2C19
(Liver Microsomes)

Oxidation

16-Hydroxy Capsaicin
(Tertiary Alcohol)

Hydroxylation at C8

Glucuronidation & Renal Excretion

Phase II Metabolism

Click to download full resolution via product page

Caption: Metabolic pathway illustrating the formation of 16-Hydroxy Capsaicin via hepatic

enzymes.[1][2]

Experimental Protocols
Stock Solution Preparation
To ensure quantitative accuracy, follow this self-validating solubilization protocol.

Solvent Choice: Use DMSO or Methanol (LC-MS grade).[1][2] Do not use water for the

primary stock due to the lipophilicity of the nonenamide chain.[1][2]

Concentration: Prepare a master stock at 1.0 mg/mL.
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Storage: Aliquot into amber glass vials (to prevent photodegradation of the polyene chain)

and store at -20°C.

Validation Step: Verify concentration by UV absorbance at 280 nm (Vanillyl peak) before

use in critical assays.[1][2]

LC-MS/MS Method Parameters
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).[1][2] Mobile Phase:

A: Water + 0.1% Formic Acid.[1][2]

B: Acetonitrile + 0.1% Formic Acid.[1][2]

Gradient:

Start: 10% B.[1][2]

Ramp to 90% B over 5 minutes. (16-OH-Capsaicin elutes earlier than Capsaicin due to the

polar -OH group).[1][2]

MRM Settings:

Analyte (16-OH-Capsaicin): 322.2 → 137.1 (Cone: 30V, Collision: 20eV).[1][2]

Internal Standard (16-OH-Capsaicin-d3): 325.2 → 140.1 (Cone: 30V, Collision: 20eV).[1][2]
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16-Hydroxy Capsaicin-d3 Product Record.Pharmaffiliates. Defines the commercial

standard structure and CAS 1346606-77-6.

PubChem Compound Summary: 16-Hydroxy Capsaicin.National Library of Medicine.[1][2]

Provides systematic naming and physical properties.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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